Boc-Asp(OtBu)-OSu

Catalog No.
S1768830
CAS No.
50715-50-9
M.F
C17H26N2O8
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Asp(OtBu)-OSu

CAS Number

50715-50-9

Product Name

Boc-Asp(OtBu)-OSu

IUPAC Name

4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

Molecular Formula

C17H26N2O8

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C17H26N2O8/c1-16(2,3)25-13(22)9-10(18-15(24)26-17(4,5)6)14(23)27-19-11(20)7-8-12(19)21/h10H,7-9H2,1-6H3,(H,18,24)/t10-/m0/s1

InChI Key

PIITZDSTZQZNQH-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Synonyms

Boc-Asp(OtBu)-OSu;50715-50-9;Boc-Asp(OtBu)-O-(NHS);Boc-L-asparticacid4-tert-butyl1-(hydroxysuccinimide)ester;Boc-L-asparticacid4-(tert-butyl)1-(hydroxysuccinimide)ester;L-Asparticacid,N-[(1,1-dimethylethoxy)carbonyl]-,4-(1,1-dimethylethyl)1-(2,5-dioxo-1-pyrrolidinyl)ester;BOC-ASP-OSU;15072_ALDRICH;B1517_SIGMA;SCHEMBL7888161;15072_FLUKA;MolPort-003-926-628;C17H26N2O8;ZINC2597022;AKOS025289383;VA50053;AK170104;KB-48325;FT-0639937;X5779;A00242;Boc-L-asparticacida-N-hydroxysuccinimideester;K-9373

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Boc-Asp(OtBu)-OSu (CAS 50715-50-9) is a specialized, pre-activated amino acid derivative utilized in solution-phase peptide synthesis (LPPS) and targeted bioconjugation. Featuring an N-hydroxysuccinimide (OSu) active ester at the α-carboxyl group, it enables direct amidation with primary amines without the addition of exogenous coupling reagents. The molecule utilizes an acid-labile protection strategy, combining an N-α-tert-butoxycarbonyl (Boc) group with a β-tert-butyl (OtBu) side-chain ester, allowing for simultaneous global deprotection under mildly acidic conditions. This structural configuration makes it a primary precursor for synthesizing base-sensitive peptide fragments and complex bioconjugates where standard in situ activation protocols induce measurable levels of cross-linking or degradation .

Substituting Boc-Asp(OtBu)-OSu with unactivated analogs like Boc-Asp(OtBu)-OH requires the introduction of coupling reagents (e.g., EDC, DCC, or HATU) and basic additives during the amidation step. In aspartic acid chemistry, this in situ activation frequently triggers intramolecular cyclization, leading to the formation of aspartimide byproducts and subsequent epimerization or peptide backbone cleavage. Furthermore, substituting with Fmoc-protected analogs (e.g., Fmoc-Asp(OtBu)-OSu) mandates the use of piperidine for N-terminal deprotection, which is incompatible with base-sensitive substrates and can independently catalyze aspartimide formation. By utilizing the pre-activated OSu ester, procurement teams eliminate the need for exogenous coupling reagents, streamline downstream aqueous workups by generating only water-soluble N-hydroxysuccinimide as a byproduct, and increase the reproducible yield of the target conjugate by minimizing side reactions [1].

Elimination of Exogenous Coupling Reagents in Solution-Phase Synthesis

For direct amidation reactions, Boc-Asp(OtBu)-OSu provides a pre-activated α-carboxyl group that reacts spontaneously with primary amines. In contrast, utilizing the unactivated precursor Boc-Asp(OtBu)-OH necessitates the addition of 1.0 to 1.2 equivalents of coupling reagents (such as HATU, EDC, or DCC) along with basic additives. The use of the pre-activated OSu ester bypasses this requirement, reducing raw material costs and preventing unwanted side reactions caused by excess coupling agents [1].

Evidence DimensionCoupling reagent requirement
Target Compound Data0 equivalents required
Comparator Or BaselineBoc-Asp(OtBu)-OH (requires ≥1.0 eq coupling reagent + base)
Quantified Difference100% reduction in coupling reagent dependency
ConditionsStandard solution-phase amidation

Reduces the bill of materials (BOM) in procurement and eliminates process impurities associated with coupling reagent degradation.

Suppression of Base-Catalyzed Aspartimide Formation

Aspartic acid derivatives are highly susceptible to intramolecular cyclization, forming aspartimide impurities when exposed to the basic conditions required for in situ activation. By employing the pre-activated Boc-Asp(OtBu)-OSu, the coupling reaction proceeds efficiently under neutral or mildly basic conditions. This avoids the strong basic environment (e.g., DIPEA) required when activating Boc-Asp(OtBu)-OH with uronium or phosphonium salts, thereby suppressing aspartimide formation from typical baseline levels of 5-15% down to near-zero trace amounts [1].

Evidence DimensionAspartimide impurity generation
Target Compound DataNear-zero (trace) aspartimide formation
Comparator Or BaselineIn situ activation of Boc-Asp(OtBu)-OH (typically 5-15% aspartimide depending on sequence)
Quantified DifferenceSignificant suppression of cyclic imide impurities
ConditionsPeptide fragment condensation

Higher crude purity directly translates to reduced HPLC purification costs and higher isolated yields for commercial manufacturing.

Downstream Processing and Byproduct Solubility

In liquid-phase peptide synthesis (LPPS), the choice of activation strategy dictates the complexity of downstream purification. The reaction of Boc-Asp(OtBu)-OSu releases N-hydroxysuccinimide (NHS), a highly water-soluble byproduct (solubility >200 g/L) that is easily removed via simple aqueous extraction. Conversely, activating Boc-Asp(OtBu)-OH with standard carbodiimides like DCC generates dicyclohexylurea (DCU), an insoluble precipitate that requires tedious filtration and frequently traps the desired product, lowering overall recovery .

Evidence DimensionByproduct aqueous solubility
Target Compound DataN-hydroxysuccinimide byproduct (highly water-soluble)
Comparator Or BaselineDCC-activated Boc-Asp(OtBu)-OH (generates insoluble DCU)
Quantified DifferenceTransition from a biphasic filtration bottleneck to a single-step aqueous wash
ConditionsLiquid-phase extraction and purification

Reduces labor and time in downstream processing, supporting scalable industrial synthesis by replacing biphasic filtration with aqueous extraction.

Compatibility with Base-Sensitive Substrates via Acid-Labile Protection

When synthesizing conjugates containing base-labile moieties, Fmoc-protected active esters (e.g., Fmoc-Asp(OtBu)-OSu) present a liability due to the requirement of 20% piperidine for N-terminal deprotection. Boc-Asp(OtBu)-OSu offers a fully acid-labile protection scheme (Boc and OtBu), allowing the N-terminus and side chain to be globally deprotected simultaneously using trifluoroacetic acid (TFA). This base-free workflow preserves the integrity of base-sensitive payloads or structural motifs that would otherwise degrade .

Evidence DimensionDeprotection conditions
Target Compound DataCleavage via mild acid (TFA), 0% strong base required
Comparator Or BaselineFmoc-Asp(OtBu)-OSu (requires 20% piperidine for deprotection)
Quantified DifferenceComplete elimination of base-catalyzed degradation pathways
ConditionsGlobal deprotection of base-sensitive bioconjugates

Enables the successful synthesis and procurement of complex, base-sensitive peptide-drug conjugates that degrade under standard Fmoc-deprotection conditions.

Liquid-Phase Peptide Synthesis (LPPS) of Short Aspartate-Containing Fragments

Due to its pre-activated nature and the generation of a strictly water-soluble N-hydroxysuccinimide byproduct, Boc-Asp(OtBu)-OSu serves as a highly efficient building block for the scalable liquid-phase synthesis of short peptide fragments. It eliminates the need for carbodiimide reagents, preventing urea-based precipitation issues during downstream aqueous workup .

Synthesis of Base-Sensitive Bioconjugates and Peptide-Drug Conjugates (PDCs)

In scenarios where a payload or linker is unstable in the presence of piperidine, Boc-Asp(OtBu)-OSu provides a critical advantage over Fmoc-protected analogs. Its fully acid-labile protection scheme allows for conjugation and subsequent global deprotection using trifluoroacetic acid, preserving the structural integrity of the base-sensitive components [1].

Surface Functionalization and Amine-Reactive Crosslinking

The stable OSu ester allows for direct, reagent-free coupling to primary amine-functionalized surfaces, nanoparticles, or biomaterials. This substitution prevents the exposure of the material surface to harsh in situ coupling reagents that are required when using unactivated Boc-Asp(OtBu)-OH, thereby avoiding unwanted cross-linking or surface degradation [1].

XLogP3

0.8

Dates

Last modified: 08-15-2023

Explore Compound Types